REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[C:7]([C:13]#N)[C:6]1=[O:15])[CH:2]([CH3:4])[CH3:3].S(=O)(=O)(O)[OH:17].[OH-:21].[Na+]>O>[CH2:1]([N:5]1[C:10]([CH3:11])=[CH:9][C:8]([CH3:12])=[C:7]([C:13]([OH:17])=[O:21])[C:6]1=[O:15])[CH:2]([CH3:4])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
99.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N1C(C(=C(C=C1C)C)C#N)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
the resulting solid is then collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1C(C(=C(C=C1C)C)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |